molecular formula C12H16O3 B13782571 3-Methylbutyl 3-(2-furyl)acrylate CAS No. 79925-85-2

3-Methylbutyl 3-(2-furyl)acrylate

Cat. No.: B13782571
CAS No.: 79925-85-2
M. Wt: 208.25 g/mol
InChI Key: XAPDJXISYPRRFW-AATRIKPKSA-N
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Description

3-Methylbutyl 3-(2-furyl)acrylate is an organic compound with the molecular formula C12H16O3. It is an ester derived from 3-(2-furyl)acrylic acid and 3-methylbutanol. This compound is known for its unique chemical structure, which includes a furan ring and an acrylate group, making it a subject of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbutyl 3-(2-furyl)acrylate typically involves the esterification of 3-(2-furyl)acrylic acid with 3-methylbutanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts, such as silica-supported acids, can also be employed to facilitate the esterification reaction under milder conditions and with higher selectivity .

Chemical Reactions Analysis

Types of Reactions

3-Methylbutyl 3-(2-furyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Methylbutyl 3-(2-furyl)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylbutyl 3-(2-furyl)acrylate involves its interaction with various molecular targets. The furan ring and acrylate group can participate in different chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects or other biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylbutyl 3-(2-furyl)acrylate is unique due to the presence of both the furan ring and the acrylate group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

79925-85-2

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

3-methylbutyl (E)-3-(furan-2-yl)prop-2-enoate

InChI

InChI=1S/C12H16O3/c1-10(2)7-9-15-12(13)6-5-11-4-3-8-14-11/h3-6,8,10H,7,9H2,1-2H3/b6-5+

InChI Key

XAPDJXISYPRRFW-AATRIKPKSA-N

Isomeric SMILES

CC(C)CCOC(=O)/C=C/C1=CC=CO1

Canonical SMILES

CC(C)CCOC(=O)C=CC1=CC=CO1

Origin of Product

United States

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